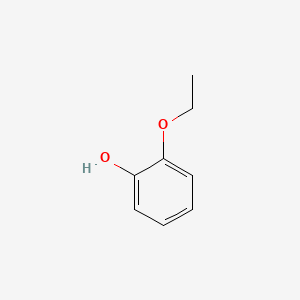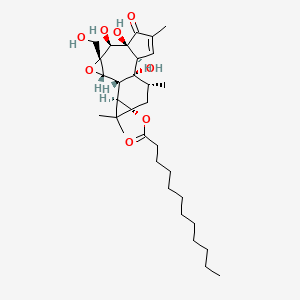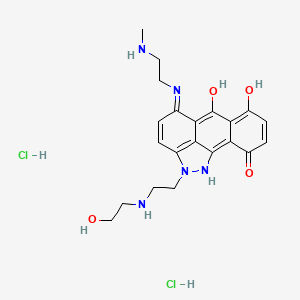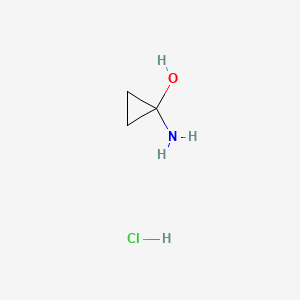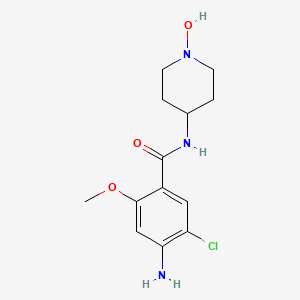
2-amino-3-(2-diazo-3-hydroxybutanoyl)oxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(2-diazo-3-hydroxybutanoyl)oxypropanoic acid is a compound with the chemical formula C₇H₁₁N₃O₅. It is a group of stereoisomers known for its unique chemical structure and properties .
Vorbereitungsmethoden
The preparation of 2-amino-3-(2-diazo-3-hydroxybutanoyl)oxypropanoic acid involves several synthetic routes. One common method includes the reaction of diazo compounds with hydroxy acids under controlled conditions. Industrial production methods often involve the use of advanced techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
2-amino-3-(2-diazo-3-hydroxybutanoyl)oxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-amino-3-(2-diazo-3-hydroxybutanoyl)oxypropanoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-amino-3-(2-diazo-3-hydroxybutanoyl)oxypropanoic acid involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s effects are mediated through its ability to form stable intermediates and transition states .
Vergleich Mit ähnlichen Verbindungen
2-amino-3-(2-diazo-3-hydroxybutanoyl)oxypropanoic acid can be compared with other similar compounds, such as:
Diazoacetic acid: Known for its use in organic synthesis.
Diazomethane: A highly reactive compound used in various chemical reactions.
Diazoacetone: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which makes it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C7H11N3O5 |
|---|---|
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
2-amino-3-(2-diazo-3-hydroxybutanoyl)oxypropanoic acid |
InChI |
InChI=1S/C7H11N3O5/c1-3(11)5(10-9)7(14)15-2-4(8)6(12)13/h3-4,11H,2,8H2,1H3,(H,12,13) |
InChI-Schlüssel |
WAKGSHQRLIGGLB-UHFFFAOYSA-N |
SMILES |
CC(C(=[N+]=[N-])C(=O)OCC(C(=O)O)N)O |
Kanonische SMILES |
CC(C(=[N+]=[N-])C(=O)OCC(C(=O)O)N)O |
Synonyme |
2-amino-2-carboxyethyl 2-diazo-3-hydroxybutyrate FR 900840 FR-900840 FR900840 O-(2-diazo-3-hydroxybutyryl)serine thrazarine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


